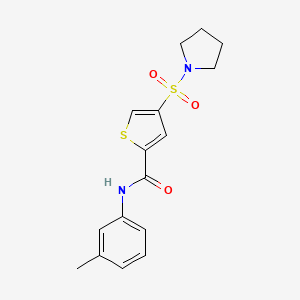

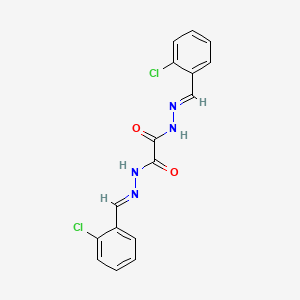

![molecular formula C15H13N3O3 B5536253 2-[2-(2,4-dimethyl-1H-imidazol-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5536253.png)

2-[2-(2,4-dimethyl-1H-imidazol-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of isoindole-1,3-dione derivatives, including compounds similar to the one , typically involves strategic functionalization and cyclization reactions. A notable approach is the palladium-catalyzed aminocarbonylation of o-halobenzoates with primary amines, which yields 2-substituted isoindole-1,3-diones in good yields, demonstrating the versatility of this methodology in accessing important heterocycles (Worlikar & Larock, 2008). Additionally, the hexadehydro-Diels–Alder domino reaction of substituted tetraynes with imidazole derivatives has been reported for the synthesis of fused multifunctionalized isoindole-1,3-diones, highlighting the efficiency of coupled oxidation reactions in constructing complex molecular architectures (Hu et al., 2017).

Molecular Structure Analysis

The molecular structure of isoindole-1,3-dione derivatives is characterized by the presence of an isoindole core, which can be further functionalized at various positions. Crystallographic studies, such as those conducted by Wang, Jian, and Liu (2008), provide insights into the arrangement of atoms within these compounds and the potential for intermolecular interactions, including weak C—H…π and π–π interactions, which can influence the compound's reactivity and physical properties (Wang, Jian, & Liu, 2008).

Chemical Reactions and Properties

Isoindole-1,3-dione derivatives participate in various chemical reactions, leveraging the reactivity of their functional groups. For example, the N-(2-oxoethyl)phthalimide moiety within these compounds serves as a versatile building block in the synthesis of novel derivatives of pyridazinones, pyridazinimines, and pyrazolotriazines, demonstrating the compounds' utility in constructing complex heterocyclic systems (Al-Omran & El-Khair, 2006).

Wissenschaftliche Forschungsanwendungen

Crystal Structure and Synthesis

- Crystal Structure Analysis : The compound has been studied for its crystal structure, showcasing weak intermolecular C—H⋯π interactions and π–π interactions, which contribute to its stability and potential applications in material science and molecular engineering (Su-Qing Wang, F. Jian, Huan-Qiang Liu, 2008).

Corrosion Inhibition

- Mild Steel Corrosion Inhibition : Novel aza-pseudopeptides related to the compound have demonstrated significant corrosion inhibiting effects on mild steel in acidic environments, highlighting their potential as protective agents in industrial applications (R. Chadli, A. ELherri, H. Elmsellem, et al., 2017).

Metal-Organic Frameworks (MOFs)

- Development of Metal-Organic Networks : Research has utilized imidazolate/sulfonate functionalized ligands similar to the compound for assembling reactions with Mn2+ and Cu2+ ions, leading to the formation of two distinct 2D framework compounds. These findings are crucial for the development of MOFs with potential applications in gas storage, separation, and catalysis (Xiuying Wang, Long Xu, Rui-Bin Liu, et al., 2012).

Chemical Synthesis and Reactivity

- Synthetic Utility in Heterocyclic Synthesis : The compound serves as a building block in the synthesis of various novel heterocyclic compounds, demonstrating its versatility in organic synthesis and potential applications in the development of pharmaceuticals and agrochemicals (F. Al-Omran, A. El-Khair, 2006).

Green Chemistry and Environmental Applications

- Green Synthesis : Research has focused on the green synthesis of chiral derivatives of the compound, employing water as the solvent. This approach highlights the compound's role in sustainable chemistry practices, potentially reducing environmental impact in chemical manufacturing (Nadia Bouzayani, Jamil Kraїem, S. Marque, et al., 2018).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[2-(2,4-dimethylimidazol-1-yl)-2-oxoethyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3/c1-9-7-17(10(2)16-9)13(19)8-18-14(20)11-5-3-4-6-12(11)15(18)21/h3-7H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNKSYRQEWIMBSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=N1)C)C(=O)CN2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(2,4-dimethyl-1H-imidazol-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-{[3-(propoxymethyl)pyrrolidin-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5536170.png)

![1-(bicyclo[4.1.0]hept-7-ylcarbonyl)indoline](/img/structure/B5536173.png)

![3-methyl-1-(1-pyrrolidinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5536178.png)

![(3R*,4R*)-3-cyclobutyl-4-methyl-1-[3-(phenylsulfonyl)propanoyl]pyrrolidin-3-ol](/img/structure/B5536196.png)

![N-{5-bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5536217.png)

![5-butyl-2-{2-[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]-2-oxoethyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5536235.png)

![4-(methoxymethyl)-6-methyl-2-[(4-methylphenyl)amino]nicotinonitrile](/img/structure/B5536251.png)

![5-[4-(allyloxy)-3-methoxybenzylidene]-2-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5536260.png)

![2,2-dimethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B5536280.png)